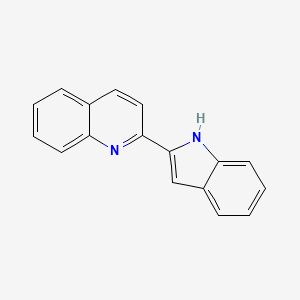
2-(1H-Indol-2-yl)quinoline
Cat. No. B8664054
Key on ui cas rn:
52191-66-9
M. Wt: 244.29 g/mol
InChI Key: QLPPJQFZENAKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06376670B1
Procedure details


The indolyl-tetrahydroquinoline was made according to the established lanthanide triflate catalyzed Kobayashi chemistry (for a leading reference, see Kobayashi, S.; Ishitani, H.; Nagayama, S. Synthesis, 1995, 1195-1202). The tetrahydroquinoline (50.0 mg, 0.102 mmol) was dissolved in 10 mL anhydrous dichloromethane and the solution was cooled to 0° C. under nitrogen atmosphere. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (47.6 mg, 0.210 mmol) in 2 mL dichloromethane was then added in a drop-wise fashion. The reaction mixture was stirred at 0° C. for additional 30 minutes. The reaction crude was filtered through celite and the solvent was evaporated in vacuo to supply a yellow solid. Further purification by flash column chromatography (alumina basic, CH2Cl2/MeOH=20:1) yielded 27.5 mg of indolyl-quinoline 517.
Name
indolyl-tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
lanthanide triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C1[N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1.[NH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22]C1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>ClCCl>[NH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[C:22]1[C:11]1[CH:12]=[CH:13][C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:10]=1
|
Inputs


Step One
|
Name
|
indolyl-tetrahydroquinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)N1CCCC2=CC=CC=C12
|
Step Two
[Compound]
|
Name
|
lanthanide triflate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
47.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for additional 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Synthesis, 1995, 1195-1202)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction crude
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo to supply a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further purification by flash column chromatography (alumina basic, CH2Cl2/MeOH=20:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C1=NC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.5 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
